Dbco-peg9-dbco
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Overview
Description
Dbco-peg9-dbco: is a polyethylene glycol-based linker used in click chemistry. It contains two dibenzocyclooctyne (DBCO) groups connected by a polyethylene glycol (PEG) spacer arm. This compound is particularly useful in bioorthogonal chemistry, where it facilitates the formation of stable triazole linkages with azide-bearing compounds or biomolecules without the need for a copper catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dbco-peg9-dbco involves the conjugation of two DBCO groups to a PEG9 spacer. The reaction typically proceeds through the following steps:
Activation of DBCO: DBCO is activated using a suitable activating agent such as N-hydroxysuccinimide (NHS) ester.
Conjugation to PEG9: The activated DBCO is then reacted with a PEG9 spacer under mild conditions to form the final product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of DBCO are activated using NHS ester.
Large-Scale Conjugation: The activated DBCO is conjugated to PEG9 in large reactors, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: Dbco-peg9-dbco primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This reaction is highly efficient and proceeds under mild conditions without the need for a copper catalyst .
Common Reagents and Conditions:
Reagents: Azide-bearing compounds or biomolecules.
Conditions: The reaction can be carried out in aqueous or organic solvents at room temperature.
Major Products: The major product formed from the reaction of this compound with azides is a stable triazole linkage. This product is highly stable and can be used in various applications, including bioconjugation and material science .
Scientific Research Applications
Dbco-peg9-dbco has a wide range of applications in scientific research:
Chemistry: Used as a linker in click chemistry for the synthesis of complex molecules and polymers.
Biology: Facilitates the labeling and tracking of biomolecules in live cells and tissues.
Medicine: Employed in the development of drug delivery systems and diagnostic tools.
Industry: Used in the production of functionalized materials and surfaces for various industrial applications.
Mechanism of Action
The mechanism of action of Dbco-peg9-dbco involves the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The DBCO groups in the compound react with azide-bearing molecules to form stable triazole linkages. This reaction is highly specific and efficient, making it ideal for bioorthogonal chemistry .
Comparison with Similar Compounds
Dbco-peg9-dbco is unique due to its dual DBCO groups and PEG9 spacer, which provide enhanced water solubility and membrane permeability. Similar compounds include:
Dbco-peg4-dbco: Contains a shorter PEG spacer, resulting in different solubility and permeability properties.
Dbco-peg12-dbco: Contains a longer PEG spacer, offering different physical and chemical properties.
Dbco-peg9-amine: Contains an amine group instead of a second DBCO group, providing different reactivity and applications.
This compound stands out due to its balanced properties, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H70N4O13/c63-55(59-25-21-57(65)61-45-51-13-3-1-9-47(51)17-19-49-11-5-7-15-53(49)61)23-27-67-29-31-69-33-35-71-37-39-73-41-43-75-44-42-74-40-38-72-36-34-70-32-30-68-28-24-56(64)60-26-22-58(66)62-46-52-14-4-2-10-48(52)18-20-50-12-6-8-16-54(50)62/h1-16H,21-46H2,(H,59,63)(H,60,64) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUOUDHOMOVWEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H70N4O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1031.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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